Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester
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Overview
Description
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester is a complex organic compound with the molecular formula C12H7NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester typically involves multi-step organic reactions. One common method includes the functional thieno-annulation of substituted pyrrolecarboxylates with thioglycolic acid and its ethyl ester, followed by hydrolysis of ester groups . Another approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or dimethylformamide dimethylacetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization are applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in material science, such as the development of organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienoquinoline derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyrrolecarboxylic acids .
Uniqueness
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and amino substitution provide unique sites for further chemical modifications, enhancing its versatility in research and development .
Properties
CAS No. |
116705-08-9 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 3-aminothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(15)9-7-8-5-3-4-6-10(8)16-13(9)19-12/h3-7H,2,15H2,1H3 |
InChI Key |
PJSDRBYFFOEWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=CC=CC=C3N=C2S1)N |
Origin of Product |
United States |
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